1-[6-(acetyloxy)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(methanesulfonyloxy)ethyl acetate
CAS No.: 1095321-70-2
Cat. No.: VC4955998
Molecular Formula: C14H22O10S
Molecular Weight: 382.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1095321-70-2 |
|---|---|
| Molecular Formula | C14H22O10S |
| Molecular Weight | 382.38 |
| IUPAC Name | [5-(1-acetyloxy-2-methylsulfonyloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
| Standard InChI | InChI=1S/C14H22O10S/c1-7(15)20-9(6-19-25(5,17)18)10-11(21-8(2)16)12-13(22-10)24-14(3,4)23-12/h9-13H,6H2,1-5H3 |
| Standard InChI Key | GACYQHCHYHMTIS-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1C2C(OC1C(COS(=O)(=O)C)OC(=O)C)OC(O2)(C)C |
Introduction
Molecular Characterization and Structural Features
Chemical Identity and Physicochemical Properties
The compound’s molecular formula is C₁₄H₂₂O₁₀S, with a molecular weight of 382.38 g/mol. Its IUPAC name, [5-(1-acetyloxy-2-methylsulfonyloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxol-6-yl] acetate, reflects its intricate architecture, combining a tetrahydrofurodioxolane ring with acetyloxy and methanesulfonyloxy side chains. The presence of these groups confers both hydrophilicity and electrophilic reactivity, critical for further derivatization.
Key Structural Attributes:
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Bicyclic Core: The fused furo[2,3-d] dioxolane system provides rigidity, potentially enhancing stereochemical control in synthetic applications.
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Acetyloxy Groups: Positioned at C6 and the ethyl side chain, these esters act as protective groups or sites for nucleophilic substitution.
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Methanesulfonyloxy (Mesyl) Group: A superior leaving group, facilitating SN2 reactions or elimination processes.
Experimental data on solubility, melting point, and stability remain unreported, highlighting a need for further characterization.
Synthetic Pathways and Methodological Considerations
Core Ring Formation
The bicyclic furodioxolane structure is likely synthesized via ring-closing metathesis (RCM) or acid-catalyzed cyclization of diol precursors. For example, a diol containing vicinal hydroxyl groups could undergo cyclization with a ketone or aldehyde under acidic conditions to form the dioxolane ring. Subsequent oxidation or functionalization steps would yield the tetrahydrofuran moiety.
Functionalization Strategies
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Acetylation: Introduction of acetyloxy groups typically employs acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).
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Mesylation: Methanesulfonyl chloride (MsCl) reacts with hydroxyl groups under basic conditions (e.g., triethylamine) to install the mesyl group.
Example Synthetic Sequence:
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Cyclization of a diol-ketal precursor to form the furodioxolane core.
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Selective acetylation of hydroxyl groups using acetic anhydride.
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Mesylation of the remaining hydroxyl group with MsCl.
Challenges include regioselective functionalization and minimizing side reactions due to the compound’s steric hindrance.
Challenges and Future Research
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Solubility and Stability Profiling: Systematic studies in aqueous and organic solvents are needed to optimize reaction conditions.
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Biological Screening: Testing against enzyme targets or cellular assays could reveal therapeutic potential.
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Scalable Synthesis: Developing cost-effective, high-yield routes for industrial applications.
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